molecular formula C7H6BrNO3 B8798662 5-bromo-N,2-dihydroxybenzamide CAS No. 5798-94-7

5-bromo-N,2-dihydroxybenzamide

Cat. No.: B8798662
CAS No.: 5798-94-7
M. Wt: 232.03 g/mol
InChI Key: RHTIMXFFOVWNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Bromocyl can be synthesized using 2-bromobutane and urea as starting materials. The synthesis involves condensation, cyclization, and bromination, resulting in a total yield of 60% . The industrial production of Bromocyl typically involves similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Bromocyl undergoes various chemical reactions, including:

    Oxidation: Bromocyl can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert Bromocyl into its corresponding reduced forms.

    Substitution: Bromocyl can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bromocyl has several scientific research applications, including:

Mechanism of Action

Bromocyl exerts its effects by interfering with photosynthesis in plants. It enters the plant through the root zone and moves throughout the plant, inhibiting the photosynthetic process. This disruption leads to the death of the plant, making Bromocyl an effective herbicide . The molecular targets and pathways involved include the inhibition of photosystem II, which is crucial for the light-dependent reactions of photosynthesis.

Properties

CAS No.

5798-94-7

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

5-bromo-N,2-dihydroxybenzamide

InChI

InChI=1S/C7H6BrNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11)

InChI Key

RHTIMXFFOVWNLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A methanol solution of 127 g of KOH was gradually added to a methanol solution of 210 g of phenyl 5-bromosalicylate prepared as in (2-1) above and 105 g of hydroxylamine hydrochloride. After stirring for 4 hours, the precipitate formed was collected by filtration. The precipitation was then suspended in water, and 60 ml of conc. hydrochloric acid (35%) was added thereto, followed by stirring for two hours to collect the precipitate by filtration followed by drying. Yield: 136 g.
Name
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 5-bromosalicylate (5 g, 21.6 mmol) was dissolved in 90 mL 1,4-dioxane and 10 mL water. 10 mL 50% aqueous hydroxylamine solution was added and the mixture was stirred at ambient temperature for 24 hours. After concentrating the mixture under vacuum, water was added. The formed precipitate was filtered, washed with water and dried yielding 5-bromo-N,2-dihydroxybenzamide (4.12 g, 17.76 mmol) as off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.